molecular formula C23H26FN3O5S B2445029 1-(2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one CAS No. 2309601-56-5

1-(2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one

Cat. No.: B2445029
CAS No.: 2309601-56-5
M. Wt: 475.54
InChI Key: JESQJYARLTVBRY-UHFFFAOYSA-N
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Description

1-(2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H26FN3O5S and its molecular weight is 475.54. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5S/c1-32-18-8-6-17(7-9-18)27-13-12-26(23(27)29)16-22(28)25-11-10-21(33(30,31)15-14-25)19-4-2-3-5-20(19)24/h2-9,21H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESQJYARLTVBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazepan ring, which is known for its diverse pharmacological properties. The presence of the 2-fluorophenyl and 4-methoxyphenyl groups suggests potential interactions with various biological targets, enhancing its therapeutic profile.

Antimicrobial Activity

Research has indicated that compounds containing thiazepan rings exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains. A study demonstrated that derivatives of thiazepan had minimum inhibitory concentrations (MICs) in the range of 4-32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar thiazepan derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar functional groups have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values around 10 µM .

The proposed mechanism of action involves the inhibition of key enzymes involved in cell division and survival pathways. Specifically, it may interact with DNA topoisomerases or inhibit protein kinases, leading to disrupted cell cycle progression and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazepan derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 8 µg/mL for the tested compounds .
  • Anticancer Activity Assessment : In a study focusing on the anticancer effects of thiazepan derivatives, the compound was tested against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis at concentrations between 5-20 µM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability due to its lipophilic nature. However, detailed pharmacokinetic profiles are still required.

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits biological activity, it also presents some cytotoxic effects at higher concentrations. Careful dose optimization is essential for therapeutic applications.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the thiazepan core through cyclization reactions.
  • Introduction of the fluorophenyl and methoxyphenyl substituents via electrophilic aromatic substitution or coupling reactions.
  • Final modifications to achieve the desired imidazolidinone structure.

Details of specific synthetic routes can be found in patent literature and research articles focusing on similar compounds .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The imidazolidinone scaffold has been associated with:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in various cancer cell lines
    Studies have shown that derivatives of imidazolidinones demonstrate cytotoxic effects against glioblastoma and other cancer types through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Properties

Compounds containing thiazepan rings have been evaluated for their antimicrobial efficacy. Preliminary studies suggest that the target compound may possess antibacterial and antifungal activities, potentially making it useful in treating infections caused by resistant strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, which could lead to its application as a targeted therapy in oncology .

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

  • Anticancer Studies :
    • A study evaluated the anticancer properties of imidazolidinone derivatives against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
    • Another research focused on thiazepan derivatives, revealing their capacity to inhibit tumor growth in vivo models .
  • Antimicrobial Activity :
    • Research on thiazepan compounds indicated promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition showed that compounds with similar structures could selectively inhibit PI3K pathways, which are crucial in cancer metabolism .

Potential Therapeutic Uses

Given its diverse biological activities, 1-(2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-methoxyphenyl)imidazolidin-2-one holds promise for several therapeutic applications:

  • Cancer therapy : As a potential anticancer agent targeting specific pathways.
  • Antimicrobial treatments : For infections resistant to conventional antibiotics.
  • Enzyme modulation : In conditions where enzyme dysregulation is a factor.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiazepane and imidazolidinone cores. For example, cyclization reactions under controlled pH and temperature (e.g., 60–80°C) are critical for forming the 1,4-thiazepane ring . The imidazolidinone moiety can be synthesized via condensation of amines with carbonyl reagents, followed by oxidation to introduce the 1,1-dioxido group . Key steps require anhydrous conditions and catalysts like triethylamine or palladium complexes for cross-coupling reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H/13C^{13}C-NMR and HPLC (≥95% purity) are essential .

Q. How can researchers characterize the compound’s structural integrity and purity for reproducible experimental outcomes?

  • Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR): Assign peaks for fluorophenyl (δ ~7.2–7.5 ppm), methoxyphenyl (δ ~3.8 ppm for -OCH3_3), and thiazepane protons (δ ~3.0–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Monitor purity using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting [M+H]+^+ at m/z ~500–550 .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity against specific enzymatic targets, and what experimental controls are critical?

  • Methodological Answer: Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For example:
  • Kinase Assay: Incubate the compound with recombinant enzyme (10–100 nM), ATP, and substrate in buffer (pH 7.4) at 37°C. Measure fluorescence/absorbance over time .
  • Controls: Include positive controls (known inhibitors) and vehicle-only samples. Validate results with dose-response curves (IC50_{50} calculation) .

Q. How to resolve contradictions in pharmacological data arising from batch-to-batch variability in synthesis?

  • Methodological Answer: Implement rigorous quality control:
  • Batch Analysis: Compare NMR spectra and HPLC chromatograms across batches to identify impurities (e.g., unreacted intermediates) .
  • Biological Replication: Test multiple batches in parallel in cell-based assays (e.g., cytotoxicity in HEK293 cells) to correlate purity with activity .

Q. What computational approaches are suitable for modeling the compound’s binding affinity to biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions:
  • Target Preparation: Retrieve protein structures from PDB (e.g., COX-2 or 5-HT receptors).
  • Docking: Focus on hydrophobic pockets accommodating fluorophenyl/methoxyphenyl groups .
  • Validation: Compare computed binding energies with experimental IC50_{50} values .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

  • Methodological Answer:
  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to match physiological conditions .
  • Stability Testing: Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS .

Q. How does the electronic nature of substituents (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) influence the compound’s reactivity or bioactivity?

  • Methodological Answer:
  • Comparative Synthesis: Synthesize analogs with substituents at varying positions (e.g., 3-fluorophenyl) and compare reaction kinetics .
  • SAR Studies: Test analogs in enzyme assays to correlate electron-withdrawing (fluorine) or donating (-OCH3_3) groups with activity .

Methodological Challenges

Q. What analytical challenges arise in quantifying low-abundance metabolites of this compound in biological matrices?

  • Methodological Answer: Use ultra-high-performance LC-MS/MS with stable isotope-labeled internal standards. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to minimize matrix effects .

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